![molecular formula C19H21N3O2S B2521541 2-苯基-N-(2,3,7-三甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)丁酰胺 CAS No. 1020979-95-6](/img/structure/B2521541.png)

2-苯基-N-(2,3,7-三甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

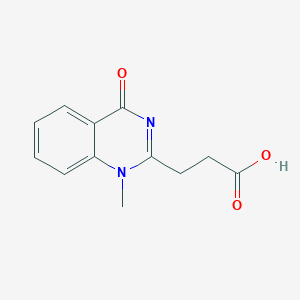

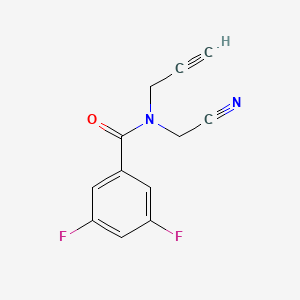

The compound 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide is a synthetic molecule that likely exhibits a complex structure with a thiazolo[3,2-a]pyrimidinone core. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthetic methods that could be relevant to the synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinone compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide, which can form ring-annulated products through the elimination of by-products like aniline . Although the exact synthesis of the compound is not detailed, it is plausible that similar synthetic strategies could be employed, utilizing electrophilic precursors and appropriate reaction conditions to construct the thiazolo[3,2-a]pyrimidinone skeleton.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives has been confirmed through analytical and spectral studies, including single-crystal X-ray data . These techniques would be essential in determining the precise structure of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide, ensuring the correct arrangement of the substituents around the heterocyclic core.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the specific compound . However, related compounds containing pyrimidine and thiadiazole rings have been synthesized and reacted with various reagents to yield target compounds with potential herbicidal activity . These reactions often involve multistep processes, including ring closure and substitution reactions, which could be relevant to the chemical behavior of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as IR, 1H-NMR, EIMS, and elemental analyses . These methods would provide valuable information about the functional groups, molecular weight, and elemental composition of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide. Additionally, the presence of electron-donating or withdrawing groups on the phenyl ring can significantly influence the biological activity of such compounds .

科学研究应用

合成和抗菌评价

已合成含有噻唑并[3,2-a]嘧啶环的化合物用于抗菌评价。一项研究报告了相关结构在合成新的吡唑、噻吩、噻唑和1,3,4-噻二唑衍生物中的效用,显示出中等抗菌活性 (Farag, Kheder, & Mabkhot, 2009)。

除草剂活性

已设计并合成含有嘧啶和1,3,4-噻二唑环的新型化合物,对某些植物物种表现出中等至良好的选择性除草剂活性,但对其他物种缺乏抑制活性 (Liu & Shi, 2014)。

抗 HIV 和抗炎活性

一些研究集中在噻唑并[3,2-a]嘧啶衍生物的合成上,以了解其潜在的抗 HIV 和抗炎活性。例如,衍生物已显示出针对 HIV-1 的活性 (Danel, Pedersen, & Nielsen, 1998),并在动物模型中发挥出中等的抗炎活性 (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999)。

针对癌细胞系的抗增殖活性

已合成具有噻唑并[3,2-a]嘧啶骨架的化合物,并评估了它们针对各种癌细胞系的抗增殖活性,证明了对癌细胞的选择性细胞毒性高于正常细胞 (Nagaraju, Reddy, Padmaja, & Ugale, 2020)。

腺苷受体亲和力

对 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物的研究表明,这些化合物表现出 A1 腺苷受体亲和力,表明在与腺苷受体失调相关的疾病中具有治疗应用的潜力 (Harden, Quinn, & Scammells, 1991)。

未来方向

The future directions for “2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” and similar compounds could involve further exploration of their potential as antimicrobial agents, given the significant antibacterial and antitubercular activities observed in some compounds . Additionally, their structural similarity to biogenic purine bases suggests potential as purine antagonists , which could be an area of future research.

作用机制

Target of Action

Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been found to interact with a variety of biological targets, including calcium channels, acetylcholinesterase, cdc25b phosphatase, bcl-2 family proteins, glutamate receptors, and 5-ht2a receptors .

Mode of Action

Thiazolo[3,2-a]pyrimidines, which share structural similarities, have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Given the range of targets associated with thiazolo[3,2-a]pyrimidines, it is likely that multiple pathways could be affected, potentially leading to a variety of downstream effects .

Result of Action

Thiazolo[3,2-a]pyrimidines have been associated with a range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholinesterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .

属性

IUPAC Name |

2-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-5-15(14-9-7-6-8-10-14)17(23)21-16-11(2)20-19-22(18(16)24)12(3)13(4)25-19/h6-10,15H,5H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMCUGCEWXSWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

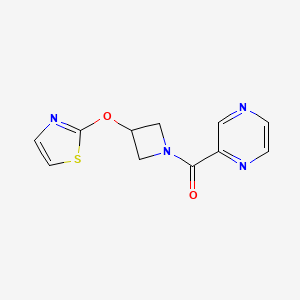

![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)

![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)

![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)

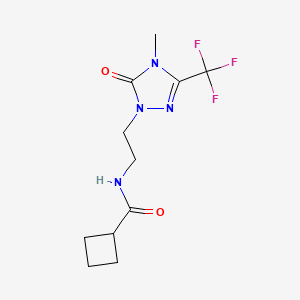

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)

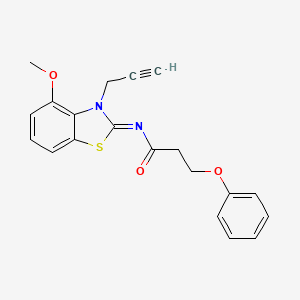

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)